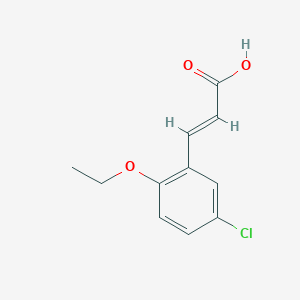
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid, also known as Clomazone, is a herbicide that is widely used in agriculture to control broadleaf and grassy weeds in crops such as soybeans, cotton, and peanuts. Clomazone belongs to the chemical family of isoxazoles and is highly effective in controlling weeds, making it an important tool for farmers to protect their crops. In
作用機序
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid works by inhibiting the biosynthesis of carotenoids, which are essential pigments that protect plants from damage caused by light and other environmental stressors. Without carotenoids, the plant becomes more susceptible to damage and eventually dies. This compound is absorbed by the plant through the roots and leaves and is translocated throughout the plant, providing effective control of weeds.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity to mammals and other non-target organisms, making it a safer alternative to other herbicides. However, this compound can cause skin and eye irritation in humans, and prolonged exposure can lead to respiratory problems. This compound has also been shown to have a negative impact on soil microorganisms and earthworms, which can affect soil health and fertility.
実験室実験の利点と制限
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid is a highly effective herbicide that is widely used in agriculture. Its low toxicity to mammals and other non-target organisms makes it a safer alternative to other herbicides. However, this compound can have a negative impact on soil health and fertility, which can limit its use in certain farming systems. In lab experiments, this compound can be used to study the impact of herbicides on plant physiology and the environment.
将来の方向性
There are several future directions for research on (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid. One area of research is the development of new formulations of this compound that are more effective and have a lower impact on the environment. Another area of research is the impact of this compound on soil health and fertility, and how this can be mitigated through the use of cover crops and other management practices. Finally, research is needed to better understand the impact of this compound on non-target organisms, and how this can be minimized through the use of targeted application methods.
合成法
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid is synthesized through a multistep process that involves the reaction of 5-chloro-2-ethoxybenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reacted with methyl acrylate in the presence of a base to form the desired product, this compound.
科学的研究の応用
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid has been extensively studied for its herbicidal properties and its impact on the environment. Research has shown that this compound is highly effective in controlling weeds, especially in soybean crops. This compound has also been shown to have a low toxicity to mammals and other non-target organisms, making it a safer alternative to other herbicides.
特性
IUPAC Name |
(E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-10-5-4-9(12)7-8(10)3-6-11(13)14/h3-7H,2H2,1H3,(H,13,14)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISRHHHPGJWJFH-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2636890.png)

![N-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]prop-2-enamide](/img/structure/B2636893.png)
![4-[3-(2-furyl)-3-(1H-pyrrol-1-yl)propanoyl]morpholine](/img/structure/B2636894.png)
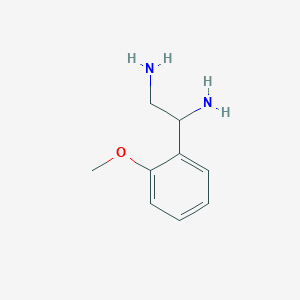
![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2636896.png)
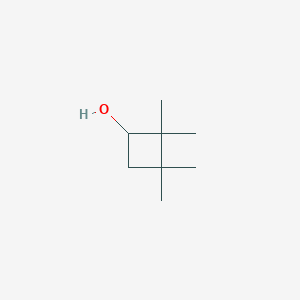

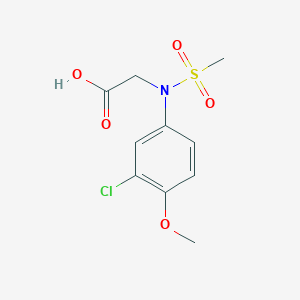
![7-benzyl-8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2636904.png)
![5-[(4-Chloro-1H-pyrazol-1-YL)methyl]-2-furohydrazide](/img/structure/B2636905.png)
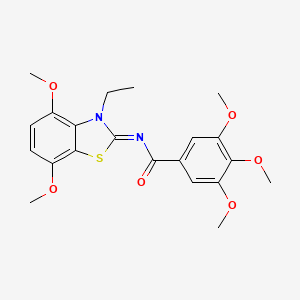
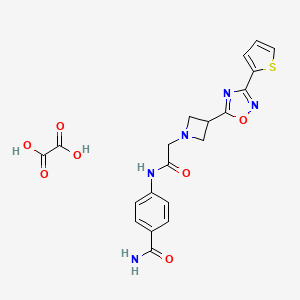
![4-[6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2636908.png)